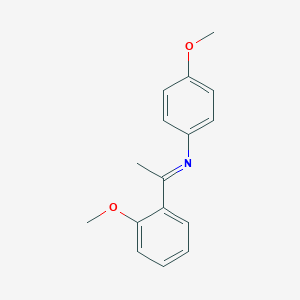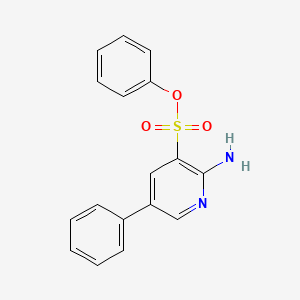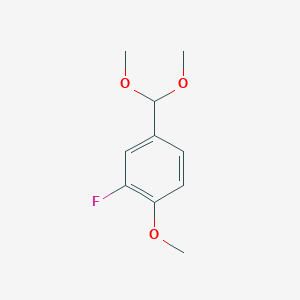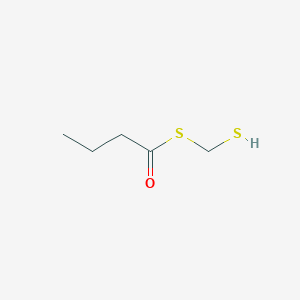![molecular formula C15H7F5O B12591479 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde CAS No. 649758-75-8](/img/structure/B12591479.png)
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a pentafluorophenyl group through an ethenyl linkage. This compound is notable for its unique structural features, which include the highly electronegative pentafluorophenyl group, making it a subject of interest in various fields of research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with pentafluorophenylacetylene under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbon-carbon triple bond, followed by the removal of the trimethylsilyl protecting group to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 4-[2-(Pentafluorophenyl)ethenyl]benzoic acid.
Reduction: 4-[2-(Pentafluorophenyl)ethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde involves interactions with various molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Similar structure but lacks the ethenyl linkage.
4-Fluorobenzaldehyde: Contains a single fluorine atom instead of five.
4-Bromo-2,3,5,6-tetrafluoroaniline: Contains a bromine atom and four fluorine atoms.
Uniqueness
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde is unique due to the combination of the pentafluorophenyl group and the ethenyl linkage, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .
Propiedades
Número CAS |
649758-75-8 |
|---|---|
Fórmula molecular |
C15H7F5O |
Peso molecular |
298.21 g/mol |
Nombre IUPAC |
4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C15H7F5O/c16-11-10(12(17)14(19)15(20)13(11)18)6-5-8-1-3-9(7-21)4-2-8/h1-7H |
Clave InChI |
APVGPJKAGYWVLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)


![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
